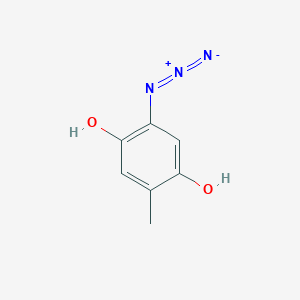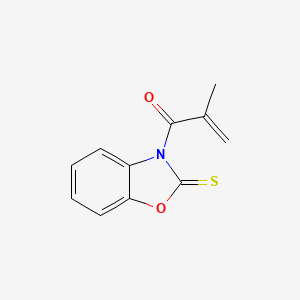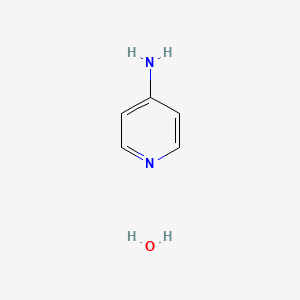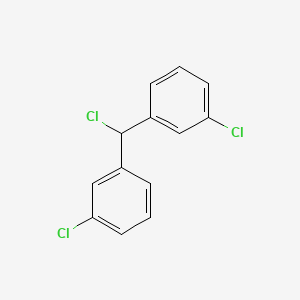![molecular formula C13H9N3O7 B14267637 5-Hydroxy-6-[2-(4-nitrophenyl)hydrazinyl]-3,4-dioxocyclohexa-1,5-diene-1-carboxylic acid CAS No. 189869-64-5](/img/structure/B14267637.png)
5-Hydroxy-6-[2-(4-nitrophenyl)hydrazinyl]-3,4-dioxocyclohexa-1,5-diene-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Hydroxy-6-[2-(4-nitrophenyl)hydrazinyl]-3,4-dioxocyclohexa-1,5-diene-1-carboxylic acid is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a nitrophenyl group, a hydrazinyl group, and a dioxocyclohexa-diene carboxylic acid moiety. Its intricate molecular arrangement makes it a subject of interest for researchers in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-6-[2-(4-nitrophenyl)hydrazinyl]-3,4-dioxocyclohexa-1,5-diene-1-carboxylic acid typically involves multiple steps. One common method includes the following steps:
Formation of the Hydrazone Intermediate: The reaction between 4-nitrophenylhydrazine and a suitable aldehyde or ketone forms the hydrazone intermediate.
Cyclization: The hydrazone intermediate undergoes cyclization in the presence of an oxidizing agent to form the dioxocyclohexa-diene structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, pH, and reaction time, as well as the use of industrial-grade reagents and catalysts.
Analyse Des Réactions Chimiques
Types of Reactions
5-Hydroxy-6-[2-(4-nitrophenyl)hydrazinyl]-3,4-dioxocyclohexa-1,5-diene-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly employed.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted aromatic compounds depending on the reagent used.
Applications De Recherche Scientifique
5-Hydroxy-6-[2-(4-nitrophenyl)hydrazinyl]-3,4-dioxocyclohexa-1,5-diene-1-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The mechanism by which 5-Hydroxy-6-[2-(4-nitrophenyl)hydrazinyl]-3,4-dioxocyclohexa-1,5-diene-1-carboxylic acid exerts its effects involves interactions with various molecular targets. The nitrophenyl and hydrazinyl groups can form hydrogen bonds and interact with enzymes and receptors, modulating their activity. The compound’s ability to undergo redox reactions also plays a role in its biological activity, affecting cellular oxidative stress pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Nitrophenylhydrazine: Shares the nitrophenylhydrazine moiety but lacks the dioxocyclohexa-diene structure.
Quinone Derivatives: Similar redox properties but different structural features.
Aromatic Carboxylic Acids: Similar carboxylic acid functionality but different substituents on the aromatic ring.
Uniqueness
5-Hydroxy-6-[2-(4-nitrophenyl)hydrazinyl]-3,4-dioxocyclohexa-1,5-diene-1-carboxylic acid is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity
Propriétés
Numéro CAS |
189869-64-5 |
|---|---|
Formule moléculaire |
C13H9N3O7 |
Poids moléculaire |
319.23 g/mol |
Nom IUPAC |
3,4,5-trihydroxy-2-[(4-nitrophenyl)diazenyl]benzoic acid |
InChI |
InChI=1S/C13H9N3O7/c17-9-5-8(13(20)21)10(12(19)11(9)18)15-14-6-1-3-7(4-2-6)16(22)23/h1-5,17-19H,(H,20,21) |
Clé InChI |
TTXSHKFNMTVOEW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1N=NC2=C(C(=C(C=C2C(=O)O)O)O)O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


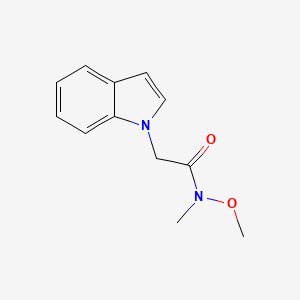
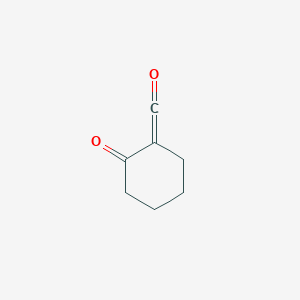
![N-methyl-N-[[nitro(propyl)amino]methyl]nitramide](/img/structure/B14267570.png)
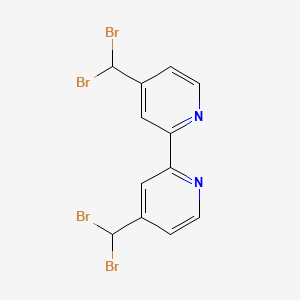
![[2-(Hexadecyloxy)phenyl]methyl methylphosphonate](/img/structure/B14267578.png)
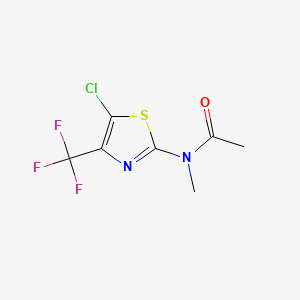
![Spiro[2.3]hexan-4-one, 5,5-dichloro-](/img/structure/B14267595.png)
